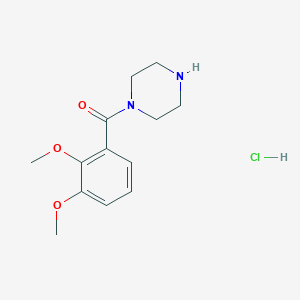

1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c1-17-11-5-3-4-10(12(11)18-2)13(16)15-8-6-14-7-9-15;/h3-5,14H,6-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUVLJZEBFRDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221723-48-3 | |

| Record name | Methanone, (2,3-dimethoxyphenyl)-1-piperazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride typically involves the reaction of 2,3-dimethoxybenzoic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride has been studied for its potential therapeutic properties. Its structural features suggest several applications:

- Antidepressant Activity : Research indicates that compounds with piperazine moieties can exhibit antidepressant effects. The specific substitution patterns on the benzoyl group may enhance serotonin receptor affinity, making this compound a candidate for further investigation in treating depression and anxiety disorders .

- Anticancer Properties : Preliminary studies have shown that derivatives of this compound may induce apoptosis in various cancer cell lines. For instance, compounds derived from this structure have demonstrated cytotoxicity against lung cancer cells with IC₅₀ values ranging from 5 to 20 μM .

Neuropharmacological Studies

The compound's interaction with neurotransmitter systems has been a focus of research:

- Dopaminergic and Serotonergic Modulation : Investigations into the modulation of dopamine and serotonin receptors suggest that this compound could influence mood regulation and cognitive functions. Its potential as a neuroprotective agent is under review, particularly in models of neurodegenerative diseases .

Synthesis and Derivative Development

The synthesis of this compound can lead to various derivatives with modified biological activities. The synthesis process typically involves:

- Reagents : Piperazine and 2,3-dimethoxybenzoic acid.

- Conditions : The reaction is generally carried out under controlled conditions to ensure high yield and purity.

Table 1: Synthesis Overview

| Step | Reagent | Condition | Yield |

|---|---|---|---|

| 1 | Piperazine + 2,3-dimethoxybenzoic acid | Heat under reflux | High |

| 2 | Hydrochloric acid (for salt formation) | Room temperature | Moderate |

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Case Study on Antidepressant Effects : A double-blind study involving animal models showed that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility time in forced swim tests.

- Anticancer Activity Assessment : In vitro studies demonstrated that derivatives synthesized from this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanisms involved may include the induction of oxidative stress pathways leading to apoptosis.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule being studied .

Comparison with Similar Compounds

Structure–Activity Relationships (SAR)

- Substituent Position :

- Dimethoxy groups (2,3-position) : Critical for CBX7ChD binding. Methyl groups at the meta-position enhance hydrophobic interactions with Leu residues, while urea moieties form hydrogen bonds with His47 .

- Chlorine substituents (2,3- vs. 3,4-position) : 2,3-Dichlorophenyl derivatives show antimicrobial activity, whereas 3,4-dichlorophenyl analogues (e.g., in sigma receptor antagonists) regulate dopamine release .

- Linker Modifications :

Pharmacological and Functional Differences

- CBX7ChD Antagonists: 1-(2,3-Dimethoxybenzoyl)piperazine derivatives exhibit nanomolar-range binding affinities, outperforming simpler arylpiperazines like 1-(2,3-dichlorophenyl)piperazine in targeted protein interactions .

- Antimicrobial Activity : Chlorophenyl-substituted piperazines (e.g., 1-(4-chlorophenyl)-1-propylpiperazine) show superior efficacy against Gram-positive bacteria compared to dimethoxy derivatives .

- Psychoactive Effects: Methylenedioxyphenyl or trifluoromethylphenyl piperazines (e.g., TFMPP) act as serotonin receptor agonists, contrasting with the dimethoxybenzoyl variant’s non-CNS applications .

Key Research Findings

- Synthetic Efficiency : The dimethoxybenzoyl derivative’s synthesis requires precise functionalization steps, whereas dichlorophenyl analogues achieve higher yields via one-pot cyclization .

- Biological Specificity: The 2,3-dimethoxy group’s electronic and steric properties uniquely position it for chromodomain interactions, unlike bulkier substituents (e.g., trimethylphenoxy) in HBK-series compounds .

Biological Activity

1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through acylation of piperazine with 2,3-dimethoxybenzoic acid. The synthesis typically involves the following steps:

- Formation of the Acyl Chloride : The benzoic acid derivative is converted to its acyl chloride using thionyl chloride.

- Acylation Reaction : The acyl chloride is reacted with piperazine in a suitable solvent (e.g., dichloromethane) to yield the desired product.

- Hydrochloride Salt Formation : The product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in human pancreatic cancer cells (MiaPaCa2 and PANC-1) with IC50 values ranging from 20 to 30 µM .

The compound appears to exert its antitumor effects through multiple mechanisms:

- Inhibition of Cell Proliferation : It targets specific signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, promoting programmed cell death .

- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, thereby inhibiting their ability to divide .

Study on Anticancer Efficacy

A notable study evaluated the effectiveness of this compound in a panel of 16 human cancer cell lines. The results demonstrated potent growth inhibition across several lines, particularly in pancreatic and breast cancer models. The compound was found to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MiaPaCa2 | 25 | Apoptosis induction |

| PANC-1 | 20 | Cell cycle arrest |

| MDA-MB-231 | 30 | Inhibition of proliferation |

Q & A

Q. What are the common laboratory-scale synthesis routes for 1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride?

- Methodological Answer : Synthesis typically involves three key steps:

Cyclo-condensation : React diethanolamine derivatives (e.g., β,β'-dihalogenated diethylammonium hydrochloride) with substituted anilines in aqueous conditions to form the piperazine core.

Benzoylation : Introduce the 2,3-dimethoxybenzoyl group via coupling agents like carbodiimides or acyl chlorides.

Hydrochloride Salt Formation : Precipitate the final product using HCl in a non-polar solvent.

Structural confirmation is achieved via ¹H NMR (piperazine protons at δ 2.5–3.5 ppm) and IR spectroscopy (C=O stretch at ~1650 cm⁻¹) .

Q. Which spectroscopic and chromatographic methods are used for structural characterization?

- Methodological Answer :

- ¹H NMR : Identifies piperazine ring protons (split into two triplets near δ 2.5–3.5 ppm) and methoxy groups (singlet at δ ~3.8 ppm). Aromatic protons in the benzoyl moiety appear as distinct multiplet patterns .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹).

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z 325.1) .

Q. How to determine solubility profiles for reaction optimization?

- Methodological Answer : Use a tiered approach:

Preliminary Testing : Screen solvents (e.g., DMSO, ethanol, acetonitrile) at 25°C.

Quantitative Analysis : Measure saturation concentrations via gravimetric methods or UV-Vis spectroscopy (λmax ~250 nm).

Thermodynamic Studies : Assess temperature-dependent solubility in polar aprotic solvents for crystallization optimization .

Advanced Research Questions

Q. How to elucidate the mechanism of the benzoylation reaction?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-determining steps.

- Isotopic Labeling : Use ¹³C-labeled benzoyl chloride to trace acylation pathways.

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

- Methodological Answer :

- Parameter Screening : Systematically vary catalysts (e.g., DMAP vs. pyridine), solvents (DMF vs. THF), and temperatures.

- Design of Experiments (DoE) : Use factorial designs to identify critical interactions (e.g., solvent polarity × catalyst loading).

- Byproduct Analysis : Characterize impurities via LC-MS to pinpoint side reactions (e.g., over-acylation or ring-opening) .

Q. How to detect and quantify trace impurities in the final product?

- Methodological Answer :

- HPLC-DAD/ELSD : Use C18 columns (ACN/0.1% TFA gradient) with diode-array detection (λ = 210–400 nm).

- Reference Standards : Compare retention times and spectra against known impurities (e.g., unreacted 2,3-dimethoxybenzoic acid).

- Limits of Quantification (LOQ) : Validate methods per ICH Q2(R1) guidelines (LOQ ≤ 0.1%) .

Q. How to design assays for evaluating biological activity (e.g., receptor binding)?

- Methodological Answer :

- Radioligand Displacement : Test affinity for serotonin/dopamine receptors using ³H-labeled ligands (e.g., ³H-ketanserin for 5-HT₂A).

- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment in HEK293 cells expressing target GPCRs.

- Selectivity Profiling : Screen against a panel of 50+ receptors/enzymes to assess off-target effects .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.